

O-Benzyl Posaconazole-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	O-Benzyl Posaconazole-d4	
Cat. No.:	B026984	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **O-Benzyl Posaconazole-d4**, including its suppliers, technical specifications, and relevant biological pathways. The information is presented to support its application in experimental settings.

O-Benzyl Posaconazole-d4 is a deuterated form of O-Benzyl Posaconazole, which serves as a precursor in the synthesis of labeled Posaconazole.[1] The inclusion of deuterium atoms provides a stable isotopic label, making it a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays.

Suppliers and Pricing

Procurement of **O-Benzyl Posaconazole-d4** typically requires direct inquiry with specialized chemical suppliers. While pricing is often not listed publicly, several companies offer this compound.

Supplier	Website	Contact for Pricing
Clearsynth	INVALID-LINK	INVALID-LINK
KKL Med Inc.	INVALID-LINK	INVALID-LINK
Pharmaffiliates	INVALID-LINK	Inquiry form on website
LGC Standards	INVALID-LINK	Inquiry form on website



Technical Data

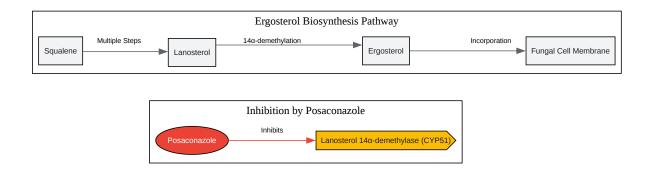
Key technical specifications for **O-Benzyl Posaconazole-d4** are summarized below.

Property	Value	Source
CAS Number	1246818-95-0	Clearsynth, PubChem[1][2]
Molecular Formula	C44H44D4F2N8O4	Clearsynth[1]
Molecular Weight	794.92 g/mol	Clearsynth[1]
IUPAC Name	2-[(2S,3S)-2- phenylmethoxypentan-3-yl]-4- [2,3,5,6-tetradeuterio-4-[4-[4- [[(3R,5R)-5-(2,4- difluorophenyl)-5-(1,2,4-triazol- 1-ylmethyl)oxolan-3- yl]methoxy]phenyl]piperazin-1- yl]phenyl]-1,2,4-triazol-3-one	PubChem[2]
Synonyms	O-BenzylPosaconazole-d4; 2,5-Anhydro-1,3,4-trideoxy-2- C-(2,4-difluorophenyl)-4-[[4-[4- [4-[1-[(1S,2S)-1-ethyl-2- (phenylmethoxy)propyl]-1,5- dihydro-5-oxo-4H-1,2,4-triazol- 4-yl]phenyl]-1- piperazinyl]phenoxy]methyl]-1- (1H-1,2,4-triazol-1-yl)-D-threo- pentitol-d4	PubChem[2]
Application	Precursor to labelled Posaconazole	Clearsynth[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis



Posaconazole, the active compound derived from O-Benzyl Posaconazole, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[3] This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α -demethylase (CYP51).[3][4] This enzyme is responsible for the demethylation of lanosterol, a critical step in the formation of ergosterol, the primary sterol in fungal cell membranes.[3] By binding to the heme cofactor of CYP51, Posaconazole effectively blocks its activity, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[3] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[3]



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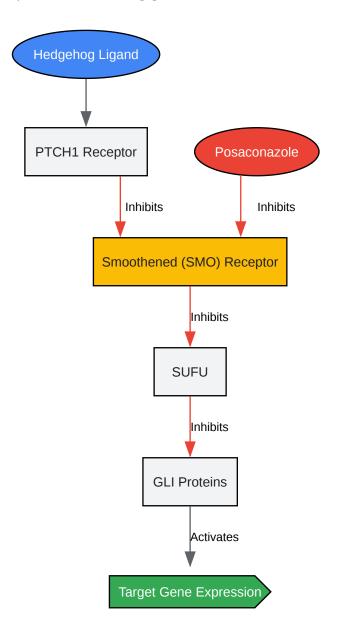
Inhibition of Ergosterol Biosynthesis by Posaconazole.

Secondary Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Recent studies have revealed a secondary mechanism of action for Posaconazole, involving the inhibition of the Hedgehog (Hh) signaling pathway.[5] This pathway is crucial in embryonic development and has been implicated in the pathogenesis of certain cancers, such as basal cell carcinoma, when deregulated.[5] Posaconazole has been shown to be a potent inhibitor of the Hh pathway, acting at the level of the Smoothened (SMO) receptor.[5] The mechanism of



inhibition is distinct from other SMO antagonists, suggesting a potential therapeutic application for Posaconazole in Hh-dependent cancers.[5]



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Inhibition of the Hedgehog Signaling Pathway by Posaconazole.

Experimental Protocols: Fluorescence-Based CYP51 Inhibition Assay

A high-throughput fluorescence-based functional assay has been developed to screen for inhibitors of Trypanosoma cruzi CYP51 (T. cruzi CYP51), the causative agent of Chagas



disease.[6][7] This assay can be adapted to assess the inhibitory activity of Posaconazole and its analogs.

Objective: To determine the IC₅₀ value of a test compound (e.g., Posaconazole) against T. cruzi CYP51.

Materials:

- Recombinantly expressed and purified T. cruzi CYP51
- Fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin BOMCC)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
- Test compound (Posaconazole) and control inhibitors (e.g., ketoconazole)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Assay Reaction:
 - In a 384-well plate, add the assay buffer.
 - Add the test compound at various concentrations.
 - Add the T. cruzi CYP51 enzyme and pre-incubate.
 - Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).





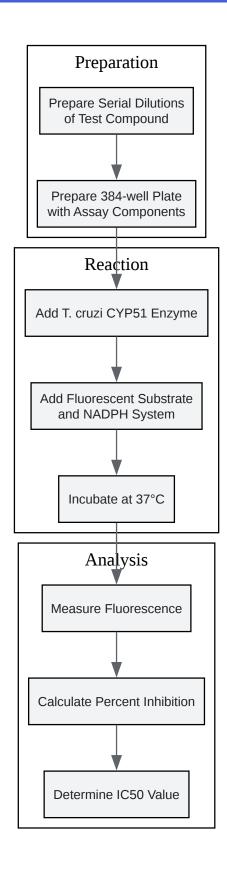


• Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.

• Data Analysis:

- Subtract the background fluorescence from all wells.
- Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.





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Workflow for a Fluorescence-Based CYP51 Inhibition Assay.



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